molecular formula C14H22N2O B13983977 1-(4-Butoxyphenyl)piperazine

1-(4-Butoxyphenyl)piperazine

Cat. No.: B13983977
M. Wt: 234.34 g/mol
InChI Key: SYXNDZQZMXENBM-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)piperazine is an organic compound that features a piperazine ring substituted with a butoxyphenyl groupThe molecular formula of this compound is C14H22N2O, and it has a molecular weight of 234.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-butoxyphenyl)-3-(4-substituted piperazin-1-yl)-2-phenylpropan-1-ones with alkyl (aryl)magnesium halides . This reaction typically occurs under controlled conditions, such as in the presence of a solvent like ethanol and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1-(4-Butoxyphenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)piperazine involves its interaction with various molecular targets. For instance, it has been shown to influence DNA methylation processes, which can affect gene expression and cellular function . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(4-Butoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its butoxyphenyl group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

1-(4-butoxyphenyl)piperazine

InChI

InChI=1S/C14H22N2O/c1-2-3-12-17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3

InChI Key

SYXNDZQZMXENBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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